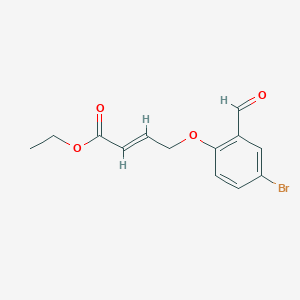

ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo group could be introduced via a halogenation reaction, and the formyl group could be introduced via a formylation reaction. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo group and the formyl group on the phenyl ring suggests that this compound could exhibit interesting electronic properties. The ethyl ester group and the butenoate group could also contribute to the overall structure and properties of the compound .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the bromo group could be replaced with another group in a substitution reaction, or the formyl group could react with a nucleophile in an addition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromo group could increase the compound’s density and boiling point compared to similar compounds without a bromo group .Scientific Research Applications

Catalytic Annulation Processes

Ethyl 2-methyl-2,3-butadienoate, closely related to ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, is utilized in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines. These reactions produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, contributing significantly to synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Stereospecific Preparation of Olefins

Research has shown that compounds similar to ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate can be used in the stereospecific preparation of trisubstituted olefins. This process is vital in creating specific molecular configurations for various applications in medicinal and organic chemistry (Kobayashi, Takei, & Mukaiyama, 1973).

Polymerization Catalysts

In the field of polymer chemistry, similar ethyl butenoate compounds have been evaluated as catalysts for the polymerization of ethylene oxide and propylene oxide. This research contributes to the development of new polymeric materials with various industrial applications (Tang et al., 2008).

Three-Liquid-Phase Extraction Systems

Studies involving compounds like ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate have led to the development of new three-liquid-phase extraction systems, which are used for separating phenol and p-nitrophenol from wastewater. This has significant implications for environmental chemistry and pollution control (Shen, Chang, & Liu, 2006).

Asymmetric Negishi Cross-Couplings

In organic synthesis, related ethyl butenoate compounds have been used in nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs. This research is crucial for the development of enantioselective synthesis methods, offering a pathway to create chiral molecules for pharmaceutical applications (Lou & Fu, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific reaction it’s involved in. For example, if this compound were used as a reagent in a substitution reaction, the bromo group might leave as a leaving group, allowing a nucleophile to attack the carbon it was attached to .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h3-6,8-9H,2,7H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNHOGWWRJDWGS-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=C(C=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=C(C=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate](/img/structure/B2874560.png)

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)

![(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2874566.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2874569.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)